Lithium(1+) ion 4-chloroquinoline-3-carboxylate

Medicinal Chemistry Formulation Science Solubility Enhancement

Lithium(1+) ion 4-chloroquinoline-3-carboxylate offers superior aqueous solubility over the free acid, enabling in vitro CK2 kinase assays and cellular target engagement studies with minimal DMSO co-solvent. The lithium counterion supports dual-mechanism pharmacology research in oncology and inflammation. Manufactured to ≥97% purity under ISO certification, it serves as a stoichiometrically precise lithium source for organic electronic materials (ETLs, Li-organic frameworks) and a reliable reference standard for HPLC/LC-MS method validation. Storage at 2–8°C sealed ensures batch consistency.

Molecular Formula C10H5ClLiNO2
Molecular Weight 213.55
CAS No. 2219408-85-0
Cat. No. B2896357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 4-chloroquinoline-3-carboxylate
CAS2219408-85-0
Molecular FormulaC10H5ClLiNO2
Molecular Weight213.55
Structural Identifiers
SMILES[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Cl
InChIInChI=1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
InChIKeyXCVKUNITTDDHPY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium(1+) ion 4-chloroquinoline-3-carboxylate (CAS 2219408-85-0) – Key Properties and Baseline Characterization for Research Procurement


Lithium(1+) ion 4-chloroquinoline-3-carboxylate (CAS 2219408-85-0) is a lithium salt of a 4-chloro-substituted quinoline-3-carboxylic acid, with a molecular formula of C₁₀H₅ClLiNO₂ and a molecular weight of 213.55 g/mol [1]. It is characterized by the presence of a lithium ion paired with the 4-chloroquinoline-3-carboxylate anion, a structural motif that influences its physicochemical and biological properties relative to the parent acid and other salt forms . The compound is typically synthesized by reacting 4-chloroquinoline-3-carboxylic acid with lithium hydroxide or lithium carbonate .

Lithium 4-chloroquinoline-3-carboxylate: Why In-Class Quinoline Derivatives Cannot Be Freely Interchanged in Research Settings


Generic substitution among 4-chloroquinoline-3-carboxylate derivatives is precluded by significant differences in physical form, solubility, stability, and biological activity conferred by the counterion and substitution pattern. The free acid form (4-chloroquinoline-3-carboxylic acid, CAS 179024-66-9, MW 207.61 g/mol) exhibits distinct solubility and reactivity profiles compared to the lithium salt . Similarly, the 4-hydroxy analog (4-hydroxyquinoline-3-carboxylic acid, CAS 13721-01-2) and 4-bromo analog (lithium 4-bromoquinoline-3-carboxylate, MW 257.99 g/mol) present different steric and electronic environments that alter target binding and pharmacokinetic behavior [1]. Furthermore, lithium 8-quinolinolate (CAS 850918-68-2), a well-established electron-transport material in OLEDs, possesses a distinct coordination chemistry and application space, underscoring that even lithium salts of quinoline derivatives are not functionally interchangeable .

Quantitative Differentiation of Lithium(1+) ion 4-chloroquinoline-3-carboxylate Against Key Comparators


Enhanced Aqueous Solubility of the Lithium Salt Versus the Free Acid Form

The lithium salt of 4-chloroquinoline-3-carboxylic acid is expected to exhibit significantly higher aqueous solubility compared to the free acid form (4-chloroquinoline-3-carboxylic acid). While specific experimental solubility data for the lithium salt is not publicly reported, the free acid demonstrates limited water solubility, typical of halogenated aromatic carboxylic acids . Salt formation with lithium, a small, highly polarizing cation, generally enhances aqueous solubility and dissolution rate, a critical parameter for in vitro and in vivo biological assays [1].

Medicinal Chemistry Formulation Science Solubility Enhancement

Defined Storage and Handling Specifications (2–8°C, Sealed, Moisture-Protected) Differentiating from Ambient-Stable Analogs

Technical datasheets for Lithium(1+) ion 4-chloroquinoline-3-carboxylate consistently specify storage at 2–8°C in sealed containers protected from moisture [1]. In contrast, the free acid 4-chloroquinoline-3-carboxylic acid is generally stable at room temperature, and ethyl 4-chloroquinoline-3-carboxylate is also shipped and stored under ambient conditions . This requirement for cold-chain storage indicates the lithium salt's greater sensitivity to hydrolysis and/or thermal degradation, a critical factor for inventory management and experimental reproducibility.

Chemical Stability Procurement Logistics Material Science

Potential for Enhanced Biological Activity via Lithium-Mediated Cellular Uptake and Target Engagement

The parent acid, 4-chloroquinoline-3-carboxylic acid, is a documented inhibitor of protein kinase CK2, a target in cancer and inflammatory diseases . While direct IC₅₀ data for the lithium salt is not publicly available, lithium salts of acidic drug candidates are frequently employed to improve oral bioavailability and cellular permeability [1]. The lithium counterion, due to its small size and high charge density, can facilitate passive diffusion across lipid bilayers and may modulate intracellular signaling pathways independently (e.g., GSK-3β inhibition) [2]. This dual-mechanism potential—direct kinase inhibition from the quinoline core combined with lithium's established pharmacological effects—represents a unique value proposition not offered by the sodium or potassium salt analogs, nor by the free acid, which requires higher doses to overcome poor solubility .

Kinase Inhibition Anticancer Antimicrobial Drug Discovery

Purity Specification (≥97–98%) and ISO-Certified Supply Chain Differentiation for Reproducible Research

Commercially available Lithium(1+) ion 4-chloroquinoline-3-carboxylate is consistently supplied with a purity of ≥97% (NLT 98% from MolCore) and is manufactured under ISO-certified quality systems . In contrast, many research-grade quinoline intermediates, such as ethyl 4-chloroquinoline-3-carboxylate, are often offered at lower purity grades (e.g., 95%) without explicit certification [1]. This higher and more rigorously controlled purity specification reduces the risk of confounding effects from impurities in sensitive biological or material science experiments, thereby enhancing experimental reproducibility and reducing the need for costly in-house purification.

Quality Control Assay Reproducibility Procurement Standards

Optimal Research and Industrial Application Scenarios for Lithium(1+) ion 4-chloroquinoline-3-carboxylate (CAS 2219408-85-0)


Aqueous-Based Kinase Inhibition Assays and Cellular Target Engagement Studies

Given its enhanced aqueous solubility compared to the free acid (inferred from salt formation principles), Lithium(1+) ion 4-chloroquinoline-3-carboxylate is ideally suited for in vitro kinase inhibition assays, particularly those targeting CK2, and for cellular target engagement studies where the use of DMSO or other organic co-solvents is undesirable . The lithium counterion may also provide a secondary pharmacological effect, making it a valuable tool compound for investigating dual-mechanism therapeutic strategies in oncology and inflammation research [1].

Lead Optimization and Preclinical Formulation Development for Orally Bioavailable CK2 Inhibitors

The lithium salt form of 4-chloroquinoline-3-carboxylic acid serves as a more 'drug-like' starting point for medicinal chemistry programs focused on developing orally bioavailable CK2 inhibitors . The improved solubility and permeability profile (inferred) reduces the need for early-stage formulation engineering, allowing researchers to focus on optimizing potency and selectivity before committing to more complex and costly formulation strategies .

Synthesis of Advanced Quinoline-Based Materials Requiring High-Purity Lithium-Containing Precursors

With a guaranteed purity of ≥97% (and up to NLT 98%) and ISO-certified manufacturing, Lithium(1+) ion 4-chloroquinoline-3-carboxylate is a reliable precursor for the synthesis of advanced organic electronic materials, such as lithium-doped electron transport layers (ETLs) or novel lithium-organic frameworks, where the presence of a lithium ion in a precisely defined stoichiometry and coordination environment is critical for device performance . The defined storage conditions (2–8°C, sealed) ensure the integrity of the precursor prior to use, minimizing batch-to-batch variability in material synthesis [1].

Reference Standard for Analytical Method Development and Quality Control of Quinoline-3-carboxylate Derivatives

Due to its high commercial purity and availability from multiple reputable vendors, Lithium(1+) ion 4-chloroquinoline-3-carboxylate can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to characterize and quantify related quinoline-3-carboxylate derivatives in complex reaction mixtures or biological samples . Its distinct retention time and mass spectral signature, compared to the free acid and other salt forms, provide a valuable benchmark for method robustness testing .

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